Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiophene derivatives.
Preparation Methods
The synthesis of benzothiophene derivatives typically involves regioselective coupling reactions and electrophilic cyclization reactions . One common method for synthesizing benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide to form the benzothiophene core . This is followed by further functionalization to introduce the pyrrolidinyl and chloropyrimidinyl groups under specific reaction conditions .
Chemical Reactions Analysis
Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl and chloropyrimidinyl moieties.
Scientific Research Applications
Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer.
Zileuton: An anti-inflammatory drug.
Sertaconazole: An antifungal agent.
These compounds share a similar benzothiophene core but differ in their functional groups, leading to different biological activities and applications .
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-12-8-19-17(20-9-12)23-13-5-6-21(10-13)16(22)15-7-11-3-1-2-4-14(11)24-15/h1-4,7-9,13H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFRBHPDMKPNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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